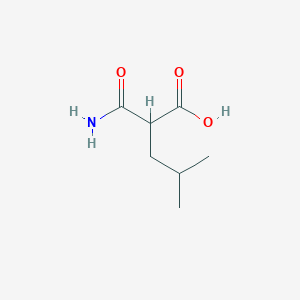

2-Carbamoyl-4-methylpentanoic acid

Description

2-Carbamoyl-4-methylpentanoic acid is a branched-chain organic compound featuring a carboxylic acid group at the terminal position and a carbamoyl (-CONH₂) substituent at the second carbon of the 4-methylpentanoic acid backbone. Its molecular formula is C₇H₁₃NO₃, with a molecular weight of 175.18 g/mol (calculated). This compound is primarily utilized in synthetic organic chemistry and pharmaceutical research as a building block for peptidomimetics or bioactive molecules .

Propriétés

IUPAC Name |

2-carbamoyl-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-4(2)3-5(6(8)9)7(10)11/h4-5H,3H2,1-2H3,(H2,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFZZCQOGMPLZFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Carbamoyl-4-methylpentanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-methylpentanoic acid with a suitable aminating agent under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of 2-Carbamoyl-4-methylpentanoic acid often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs . The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.

Analyse Des Réactions Chimiques

Types of Reactions

2-Carbamoyl-4-methylpentanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Applications De Recherche Scientifique

2-Carbamoyl-4-methylpentanoic acid has a wide range of scientific research applications, including:

Mécanisme D'action

The mechanism of action of 2-Carbamoyl-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways within cells . The compound may act by modulating enzyme activity, altering gene expression, or affecting cellular signaling pathways . These interactions can lead to various biological effects, depending on the context and concentration of the compound.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The following table compares 2-carbamoyl-4-methylpentanoic acid with five structurally related compounds identified in the literature:

Key Differences and Implications

Backbone Complexity: 2-Carbamoyl-4-methylpentanoic acid has a simpler aliphatic structure compared to the cycloheptane-containing analog (C₁₂H₂₀O₄), which may influence solubility and steric interactions in synthetic applications .

The chlorothiophene substituent in C₁₂H₁₇ClN₂O₃S introduces aromaticity and electronegativity, likely enhancing binding affinity in enzyme inhibition studies .

Toxicological Data: Limited toxicological information is available for 2-carbamoyl-4-methylpentanoic acid and its analogs. Notably, 2-cyano-N-[(methylamino)carbonyl]acetamide lacks comprehensive toxicity studies, necessitating caution in handling .

Activité Biologique

2-Carbamoyl-4-methylpentanoic acid is a compound of significant interest due to its unique structural properties and biological activities. This compound features a carbamoyl group attached to a branched-chain fatty acid backbone, which allows it to interact with various biological systems. Its molecular formula is with a molecular weight of approximately 159.185 g/mol. The compound's chiral nature makes it particularly relevant in the fields of medicinal chemistry and biochemistry.

Metabolic Pathways

Research indicates that 2-Carbamoyl-4-methylpentanoic acid plays a role in metabolic pathways, particularly within Clostridium butyricum , a bacterium known for its ability to metabolize branched-chain amino acids. This metabolism can influence microbial pathways, which are essential for understanding its potential applications in biotechnology and metabolic engineering.

Drug Development Potential

Due to its structural similarities with amino acids, 2-Carbamoyl-4-methylpentanoic acid may exhibit interactions that are relevant for drug development. Its unique reactivity and chirality can be exploited for designing novel therapeutic agents.

Case Study 1: Metabolism by Clostridium butyricum

A study focused on the metabolic capabilities of Clostridium butyricum highlighted how this bacterium utilizes 2-Carbamoyl-4-methylpentanoic acid in its metabolic processes. The findings suggest that this compound could serve as a substrate for microbial fermentation, potentially leading to the production of valuable biochemicals.

Case Study 2: Synthesis and Characterization

Another investigation into the synthesis of 2-Carbamoyl-4-methylpentanoic acid revealed its stability and reactivity under various conditions. The study characterized the compound's interactions with other biomolecules, providing insights into its potential applications as a building block in organic synthesis and medicinal chemistry.

Comparative Analysis of Similar Compounds

The following table summarizes some compounds that share structural features with 2-Carbamoyl-4-methylpentanoic acid, highlighting their unique characteristics and biological activities:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-Hydroxy-4-methylpentanoic Acid | Hydroxyl group at position 2 | Involved in branched-chain amino acid metabolism; metabolized by Clostridium butyricum |

| (R)-5-Acetoxy-4-methylpentanoic Acid | Acetoxy group at position 5 | Key building block in natural product synthesis |

| Para-Aminobenzoic Acid | Amino group at para position | Used in folic acid synthesis; vitamin-like properties |

| N-carbamoyl Glutamic Acid | Carbamoyl group attached to glutamic acid | Potential protective effects against embryo implantation disorders |

Implications for Future Research

The unique properties of 2-Carbamoyl-4-methylpentanoic acid suggest various avenues for future research, particularly in the realms of:

- Medicinal Chemistry : Exploring its potential as a therapeutic agent.

- Biotechnology : Utilizing its metabolic pathways for bioprocessing applications.

- Synthesis : Investigating its role as a chiral building block in asymmetric synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.